5-Ethyl-4-fluoro-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-4-fluoro-2-methylaniline is an aromatic amine with the molecular formula C9H12FN. This compound is characterized by the presence of an ethyl group, a fluoro group, and a methyl group attached to the benzene ring, along with an amino group. Aromatic amines like this compound are important intermediates in organic synthesis and have various applications in the chemical industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-fluoro-2-methylaniline can be achieved through several methods:
Nitration and Reduction: One common method involves the nitration of an appropriate precursor, followed by reduction to introduce the amino group.
Direct Amination: Another method involves the direct amination of 5-Ethyl-4-fluorotoluene using ammonia or an amine source in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-4-fluoro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-4-fluoro-2-methylaniline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Ethyl-4-fluoro-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluoro group can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-2-methylaniline: Lacks the ethyl group, making it less hydrophobic.
5-Ethyl-2-methylaniline: Lacks the fluoro group, affecting its reactivity and interactions.
5-Ethyl-4-chloro-2-methylaniline: Has a chloro group instead of a fluoro group, altering its chemical properties.
Uniqueness
5-Ethyl-4-fluoro-2-methylaniline is unique due to the presence of both the ethyl and fluoro groups, which confer distinct chemical and physical properties. The combination of these substituents enhances its reactivity and makes it a valuable intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C9H12FN |
---|---|
Molekulargewicht |
153.20 g/mol |
IUPAC-Name |
5-ethyl-4-fluoro-2-methylaniline |
InChI |
InChI=1S/C9H12FN/c1-3-7-5-9(11)6(2)4-8(7)10/h4-5H,3,11H2,1-2H3 |
InChI-Schlüssel |
NIYGTENNMNUYET-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C(=C1)N)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.